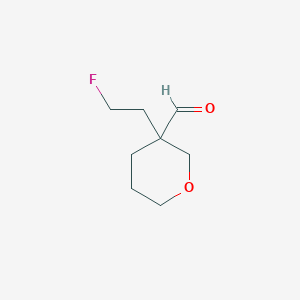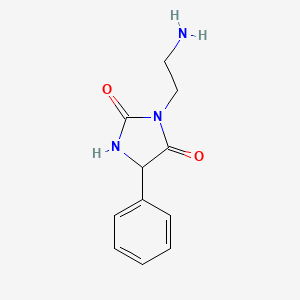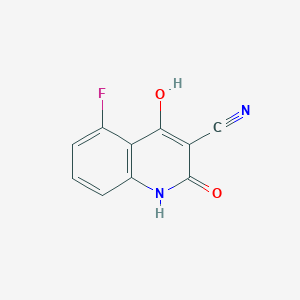
5-Fluoro-2,4-dihydroxyquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2,4-dihydroxyquinoline-3-carbonitrile is a heterocyclic aromatic compound with the molecular formula C10H5FN2O2 It is a derivative of quinoline, characterized by the presence of fluorine, hydroxyl, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,4-dihydroxyquinoline-3-carbonitrile typically involves the reaction of 5-fluoro-2,4-dihydroxyquinoline with a suitable nitrile source under specific conditions. One common method includes the use of cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the carbonitrile group.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the process likely involves large-scale adaptation of the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,4-dihydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of 5-fluoro-2,4-dihydroxyquinoline-3-amine.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2,4-dihydroxyquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,4-dihydroxyquinoline-3-carbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the fluorine atom enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The hydroxyl and nitrile groups may also contribute to its biological activity by forming hydrogen bonds and participating in nucleophilic reactions.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroquinoline: Lacks the hydroxyl and nitrile groups, making it less reactive in certain chemical reactions.
2,4-Dihydroxyquinoline: Lacks the fluorine and nitrile groups, affecting its biological activity and chemical properties.
Quinoline-3-carbonitrile:
Uniqueness
5-Fluoro-2,4-dihydroxyquinoline-3-carbonitrile is unique due to the combination of fluorine, hydroxyl, and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H5FN2O2 |
|---|---|
Molecular Weight |
204.16 g/mol |
IUPAC Name |
5-fluoro-4-hydroxy-2-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5FN2O2/c11-6-2-1-3-7-8(6)9(14)5(4-12)10(15)13-7/h1-3H,(H2,13,14,15) |
InChI Key |
WYCPMPKMISHVFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=C(C(=O)N2)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


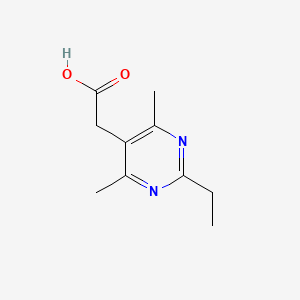

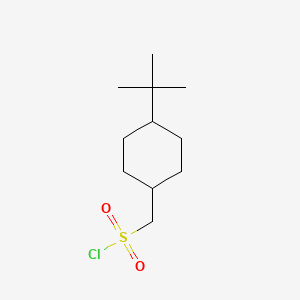
![1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13214291.png)
![3-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13214299.png)

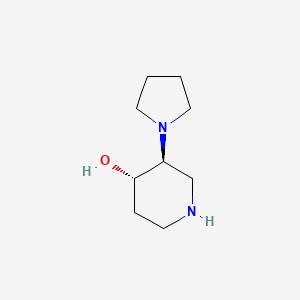
![8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid](/img/structure/B13214345.png)
![6-Methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13214351.png)
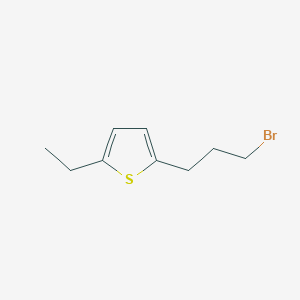
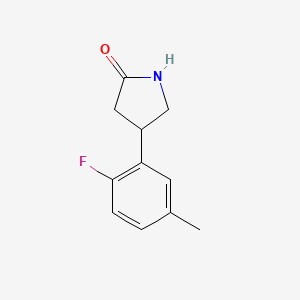
![Butyl[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13214368.png)
